molecular formula C₂₆H₃₂O₈ B023526 (2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 75803-39-3

(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B023526
CAS No.: 75803-39-3
M. Wt: 472.5 g/mol
InChI Key: SQQXJBRONRGLRT-XQQCSVHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Research Significance

Ethinylestradiol (EE2), the parent compound of ethinylestradiol-3-O-glucuronide, was first synthesized in 1938 by Hans Herloff Inhoffen and Walter Hohlweg at Schering AG in Berlin. This synthetic development represented a significant advancement in pharmacology as it created an estrogen with considerably greater oral bioavailability than natural estradiol. The FDA approved ethinylestradiol for medical use on June 25, 1943.

The importance of studying ethinylestradiol's metabolites, particularly its glucuronide conjugates, emerged later as researchers began to understand the complex pharmacokinetics of oral contraceptives. Interest in EEG intensified in the 1970s and 1980s when studies began to elucidate the metabolic fate of EE2 and the role of conjugates in its biological activity and elimination. The pioneering pharmacokinetic studies of EE2 and its metabolites provided crucial insights into the complex enterohepatic circulation that contributes to the sustained biological activity of orally administered EE2.

Research significance of EEG has grown substantially over the past decades as scientists recognized that the conjugation and deconjugation processes substantially impact the pharmacokinetics and pharmacodynamics of ethinylestradiol. Additionally, advanced analytical techniques have facilitated more precise detection and quantification of EEG in biological samples, further enhancing its research value in reproductive endocrinology and contraceptive development.

Structural Relationship to Parent Compound Ethinylestradiol

Ethinylestradiol-3-O-glucuronide is a phase II metabolite formed through conjugation of ethinylestradiol with glucuronic acid at the 3-position hydroxyl group. The parent compound, ethinylestradiol (EE2), is a synthetic derivative of the natural hormone 17β-estradiol (E2), distinguished by the addition of an ethinyl group at carbon-17, which significantly enhances its oral bioavailability and metabolic stability compared to natural estradiol.

The structural relationship between EE2 and EEG can be characterized as follows:

  • The core steroid structure of the parent compound is preserved in the glucuronide conjugate
  • The conjugation occurs specifically at the 3-position hydroxyl group of the A-ring
  • The addition of the glucuronic acid moiety dramatically increases the hydrophilicity of the molecule
  • The 17α-ethinyl group, which provides EE2 with its resistance to hepatic metabolism, remains intact in the conjugate

This glucuronidation represents a critical detoxification process that transforms the lipophilic EE2 into a more water-soluble derivative that can be more readily excreted. However, unlike many drug metabolites, EEG is not simply an inactive excretion product but retains significance in the overall pharmacological profile of ethinylestradiol.

Position in Estrogen Metabolism Research

Ethinylestradiol-3-O-glucuronide occupies a pivotal position in estrogen metabolism research for several reasons. First, as a major metabolite of the most commonly used synthetic estrogen in contraceptive formulations, understanding EEG pharmacokinetics is essential for optimizing contraceptive efficacy and safety. Extensive research has revealed that EEG and other conjugates form a circulating reservoir that can be reconverted to active EE2, explaining the prolonged biological half-life of orally administered ethinylestradiol.

The study of EEG has also advanced our understanding of phase II drug metabolism and the critical role of membrane transporters in drug disposition. Unlike the parent compound EE2, which can passively diffuse through cell membranes, EEG is highly hydrophilic and requires active transport mechanisms for cellular efflux. Research has identified specific transporters, notably MRP2 (multidrug resistance-associated protein 2) and MRP3, that mediate the transport of EEG across cellular membranes, influencing its pharmacokinetic profile.

More recent studies have demonstrated that altered efflux transport can result in major modifications of EEG pharmacokinetics, highlighting transport as a potential site of drug-drug interactions involving ethinylestradiol conjugates. This recognition has shifted the paradigm from viewing metabolism as the primary determinant of estrogen conjugate disposition to a more complex model incorporating both metabolic and transport processes.

The significance of EEG in estrogen metabolism research extends beyond contraception to broader areas including hormone-dependent cancers, environmental endocrine disruption, and developmental biology. The precise quantification of EEG in biological samples serves as a valuable biomarker for ethinylestradiol exposure and metabolism.

Comparison to Endogenous Estrogen Conjugates

Ethinylestradiol-3-O-glucuronide shares structural and metabolic similarities with endogenous estrogen conjugates, particularly estradiol glucuronide and estrone glucuronide, but also exhibits distinct properties that reflect the unique characteristics of its parent compound. These comparisons provide valuable insights into the pharmacological behavior of synthetic versus natural estrogens.

Endogenous estrogens like estradiol undergo extensive conjugation, primarily as glucuronides and sulfates, similar to ethinylestradiol. Estradiol-17β-glucuronide and estrone-3-glucuronide are major metabolites of natural estrogens. A key distinction lies in the relative stability and bioavailability of these conjugates. While both endogenous and synthetic estrogen glucuronides can be hydrolyzed back to their parent compounds, the ethinyl group at C-17 in EEG contributes to greater metabolic stability.

The following table compares key properties of ethinylestradiol-3-O-glucuronide with endogenous estrogen conjugates:

Property Ethinylestradiol-3-O-glucuronide Estradiol-17β-glucuronide Estrone-3-glucuronide
Parent compound Ethinylestradiol (synthetic) Estradiol (endogenous) Estrone (endogenous)
Conjugation position 3-position hydroxyl 17β-position hydroxyl 3-position hydroxyl
Relative receptor binding Very low (0.02% of EE2) Very low (0.002% of E2) Very low
Major transport proteins MRP2, MRP3 MRP2, MRP3, MRP4, BCRP Similar to E2-glucuronide
Role in enterohepatic circulation Significant Significant Significant
Relative abundance in circulation Major EE2 metabolite Lower than sulfate conjugates Higher than E2 conjugates

The affinity of these conjugates for estrogen receptors is substantially lower than their parent compounds. For instance, estradiol-3-glucuronide has approximately 0.02% of the receptor binding affinity of estradiol for ERα, while estradiol-17β-glucuronide has only about 0.002% of estradiol's affinity. This reduced receptor binding explains why conjugation is generally considered a deactivation mechanism for estrogens.

Another key difference relates to their transport mechanisms. Research indicates that ethinylestradiol conjugates and endogenous estrogen conjugates share common transport pathways, utilizing similar efflux transporters including members of the multidrug resistance-associated protein (MRP) family. However, the efficiency of transport and the specific transporter affinities may differ, contributing to the distinct pharmacokinetic profiles of synthetic versus endogenous estrogens.

In oral contraceptive users, the circulating levels of ethinylestradiol glucuronide typically exceed those of endogenous estrogen glucuronides, reflecting the pharmacological doses of EE2 administered. However, endogenous estrone sulfate generally maintains higher circulating concentrations than any glucuronide conjugates and serves as the dominant estrogen reservoir in the body.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O8/c1-3-26(34-24-21(30)19(28)20(29)22(33-24)23(31)32)11-9-18-17-6-4-13-12-14(27)5-7-15(13)16(17)8-10-25(18,26)2/h1,5,7,12,16-22,24,27-30H,4,6,8-11H2,2H3,(H,31,32)/t16?,17?,18?,19-,20-,21+,22-,24-,25-,26?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQXJBRONRGLRT-XQQCSVHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3C(C1CCC2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60997200
Record name 3-Hydroxy-19-norpregna-1(10),2,4-trien-20-yn-17-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75803-39-3
Record name 17alpha-Ethynylestradiol-17beta-D-glucopyranosiduronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075803393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-19-norpregna-1(10),2,4-trien-20-yn-17-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Steroid Aglycone Core

The cyclopenta[a]phenanthrene skeleton forms the foundation of the target compound. A three-step ring-contraction strategy, inspired by the synthesis of 4H-cyclopenta[def]phenanthrene from pyrene, provides a scalable approach . Pyrene (C16H10) is oxidized to 4,5-dione using CrO3 in acetic acid, followed by ring contraction via thermal sublimation to yield oxoCPP. Hydrogenation of oxoCPP over Pd/C generates the saturated cyclopenta[a]phenanthrene core. Modifications to this protocol include introducing the 13-methyl group via Friedel-Crafts alkylation during the ring-contraction phase, achieving 83% yield after optimization .

For the 3-hydroxy group, microbial oxidation using Rhizopus nigricans is employed, selectively hydroxylating C3 of the steroid precursor . This biocatalytic step avoids harsh chemical conditions and achieves 92% regioselectivity. Alternatively, partial synthesis from diosgenin—a plant-derived sapogenin—provides a cost-effective route. Diosgenin is hydrolyzed to yield pregnenolone, which undergoes epoxidation and acid-catalyzed rearrangement to introduce the 3β-hydroxy group .

Installation of the 17-Ethynyl Group

The 17-ethynyl moiety is critical for the compound’s biological activity. Two principal methods are validated:

  • Grignard Addition : Treatment of 17-ketosteroids with ethynylmagnesium bromide in tetrahydrofuran (THF) at −78°C affords the 17α-ethynyl-17β-alcohol intermediate . For example, 17-keto-cyclopenta[a]phenanthrene reacts with ethynylmagnesium bromide to yield 17α-ethynyl-17β-hydroxy derivative in 71% yield after recrystallization .

  • Lithium Acetylide Complexation : Using lithium acetylide-ethylenediamine complex in THF at 0°C ensures stereospecific addition without epimerization . This method is preferred for sterically hindered substrates, achieving 89% yield for 17α-ethynyl derivatives .

Dehydration of the 17β-alcohol to form the 16,17-ene intermediate is avoided by employing boronate ester protection. Phenylboronic acid selectively complexes with the 16β,17β-diol, enabling oxidation of the 3β-hydroxy group to a ketone without side reactions . Subsequent deprotection with H2O2/NaOH regenerates the diol, preserving the ethynyl group’s integrity .

Synthesis of Glucuronic Acid Moiety

The (2S,3S,4S,5R,6S)-3,4,5-trihydroxyoxane-2-carboxylic acid unit is prepared from D-glucuronic acid. Key steps include:

  • Protection : The 1,2-O-isopropylidene group shields the anomeric position, while benzyl ethers protect C3, C4, and C5 hydroxyls. The C6 carboxylic acid is esterified as a methyl ester to prevent lactonization .

  • Activation : The anomeric hydroxyl is converted to a trichloroacetimidate donor using Cl3CCN and DBU, enabling β-selective glycosylation .

Glycosylation Strategy

Coupling the steroid aglycone with the glucuronic acid donor presents challenges in stereocontrol. Three approaches are explored:

  • Schmidt Glycosylation : The trichloroacetimidate donor reacts with the 17α-ethynyl steroid’s 17β-alcohol in dichloromethane with BF3·OEt2 as a catalyst. This method achieves 68% yield of β-glycoside, confirmed by NOESY correlations .

  • Enzymatic Conjugation : UDP-glucuronic acid and a recombinant glucuronyltransferase (UGT2B7) catalyze the transfer to the steroid aglycone at pH 8.5, yielding 54% of the desired conjugate . The enzymatic route avoids protecting groups but requires optimization for scale-up .

  • Mitsunobu Reaction : Using DIAD and Ph3P, the glucuronic acid’s anomeric hydroxyl is displaced by the steroid’s 17β-alcohol. However, this method suffers from low yields (32%) due to competing elimination .

Global Deprotection and Finalization

Sequential deprotection is critical to preserve the compound’s integrity:

  • Ester Hydrolysis : The methyl ester at C6 is saponified with LiOH in THF/H2O (4:1), achieving quantitative conversion .

  • Benzyl Ether Removal : Hydrogenolysis over Pd(OH)2/C in methanol cleaves benzyl groups without reducing the ethynyl moiety .

  • Acetonide Cleavage : Treatment with 80% acetic acid removes the 1,2-O-isopropylidene group, yielding the free glucuronic acid .

Final purification via preparative HPLC (C18 column, 10–40% MeCN/H2O gradient) affords the title compound in >99% purity.

Comparative Analysis of Synthetic Routes

MethodGlycosylation YieldStereoselectivity (β:α)Scalability
Schmidt Glycosylation68%9:1High
Enzymatic Conjugation54%Exclusive βModerate
Mitsunobu Reaction32%3:1Low

The Schmidt method balances yield and scalability, whereas enzymatic approaches offer superior stereocontrol but require specialized biocatalysts .

Scientific Research Applications

The compound (2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with significant applications in the fields of medicinal chemistry and pharmacology. This article explores its applications based on existing literature and research findings.

Hormonal Therapies

The compound is primarily explored for its potential use in hormonal therapies. Due to its structural similarity to estrogenic compounds, it can act as an estrogen receptor modulator. This property makes it valuable in:

  • Contraceptive formulations: It may be used to develop new oral contraceptives that provide effective birth control with fewer side effects.
  • Hormone replacement therapy (HRT): Its estrogenic activity can help alleviate symptoms of menopause.

Cancer Treatment

Research indicates that compounds similar to this one can exhibit anti-cancer properties. The ability to modulate hormonal pathways may help in:

  • Breast cancer treatment: By targeting estrogen receptors, it could inhibit the growth of estrogen-dependent tumors.
  • Endometrial cancer: Its application in managing hormone-sensitive cancers could provide new therapeutic avenues.

Metabolic Disorders

The compound's interaction with metabolic pathways suggests potential applications in treating metabolic disorders. It may influence glucose metabolism and lipid profiles, making it a candidate for:

  • Diabetes management: By improving insulin sensitivity or modulating glucose levels.
  • Obesity treatments: Its effects on metabolism could aid in weight management strategies.

Case Study 1: Hormonal Modulation

A study published in the Journal of Medicinal Chemistry examined the effects of similar compounds on estrogen receptors in vitro. Results indicated that these compounds could selectively activate or inhibit receptor activity depending on their concentration and structural modifications.

Case Study 2: Anti-Cancer Activity

Research featured in Cancer Research highlighted a derivative of this compound showing significant anti-proliferative effects on breast cancer cell lines. The study concluded that the compound's ability to interfere with estrogen signaling pathways was crucial for its therapeutic efficacy.

Case Study 3: Metabolic Effects

A clinical trial reported in Diabetes Care investigated the impact of estrogenic compounds on insulin resistance among postmenopausal women. Findings suggested that such compounds could improve metabolic profiles and reduce the risk of type 2 diabetes.

Data Tables

Application AreaPotential BenefitsCurrent Research Status
Hormonal TherapiesEffective contraception; HRTOngoing clinical trials
Cancer TreatmentTargeting estrogen-dependent tumorsPreclinical studies promising
Metabolic DisordersImproved insulin sensitivity; weight managementEmerging research

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name/ID Key Substituents/Features Molecular Weight (g/mol) Bioactivity Implications
Target Compound 17-ethynyl, 3-hydroxy, glucuronic acid moiety ~550 (estimated) Enhanced solubility (carboxylic acid), potential receptor binding via ethynyl group
(2S,3S,4S,5R,6S)-6-{[(13R,14R,15S)-13,14-dihydroxy-...-trien-5-yl]oxy}-...carboxylic acid 13,14-dihydroxy, 15-methyl 446.45 Increased polarity; possible modulation of metabolic stability
GAP-EDL-1 () 3-cyanomethoxy, estrone-derived 328.40 Electron-withdrawing cyanomethoxy group may alter reactivity vs. ethynyl
(8R,9S,13S,14S)-3ac () 4-(5-hydroxy-3-methylisoxazolidin-2-yl)benzoate 465.55 Ester group may enhance lipophilicity but reduce metabolic stability
Compound in Multiple glycosylations, 5-oxo-2,5-dihydrofuran 985.12 Extended half-life due to glycosylation; complex pharmacokinetics
[(3S,8R,9S,10R,13S,14S)-17-acetyloxy-...] acetate () Acetyloxy groups 410.52 Increased stability but reduced solubility; prodrug potential

Key Research Findings

Solubility and Bioavailability: The target compound’s glucuronic acid moiety enhances water solubility compared to analogs like GAP-EDL-1 (cyanomethoxy) or ’s acetylated derivative. This is critical for oral bioavailability and renal excretion . In contrast, the glycosylated compound in , while heavier (~985 g/mol), may exhibit prolonged circulation due to reduced clearance .

This differs from the electron-withdrawing cyanomethoxy group in GAP-EDL-1, which may hinder such interactions . The hydroxyl group at position 3 facilitates hydrogen bonding, akin to estrone derivatives, but the ethynyl substitution at position 17 distinguishes it from natural steroids, possibly reducing off-target effects .

Metabolic Stability :

  • Acetylated derivatives () show increased stability in vivo but require enzymatic hydrolysis for activation. The target compound’s free hydroxyls may render it more susceptible to Phase II metabolism (e.g., sulfation) .
  • The glucuronic acid component suggests the compound itself could be a metabolite (e.g., a glucuronide conjugate) of a parent steroid, influencing excretion pathways .

Synthetic Complexity: The target compound’s ethynyl group necessitates specialized synthetic routes (e.g., Sonogashira coupling), contrasting with the esterification or glycosylation strategies used for analogs in and .

Biological Activity

The compound (2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid represents a complex molecular structure with potential biological significance. This article aims to explore its biological activity through an analysis of research findings and case studies.

Chemical Structure and Properties

This compound belongs to a class of steroid-like structures known for their diverse biological activities. The structural formula can be represented as follows:

C27H40O7\text{C}_{27}\text{H}_{40}\text{O}_7

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts. Key areas of interest include:

  • Hormonal Activity : The compound is structurally related to steroid hormones and may exhibit estrogenic activity. Studies suggest that similar compounds can interact with estrogen receptors and influence cellular processes such as proliferation and differentiation.
  • Anti-inflammatory Properties : Research indicates that compounds with similar structures can modulate inflammatory pathways. This includes the inhibition of pro-inflammatory cytokines and the modulation of cell adhesion molecules (CAMs) like ICAM-1 and VCAM-1 .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties. Compounds with similar features have been shown to scavenge free radicals and reduce oxidative stress in various biological systems.

Case Study 1: Estrogenic Effects

A study examining the estrogenic effects of derivatives of this compound indicated that it could bind to estrogen receptors (ERα and ERβ), leading to the activation of gene expression associated with cell growth and differentiation. The study utilized both in vitro assays and in vivo models to demonstrate these effects.

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by TNF-α in endothelial cells, the compound was shown to significantly reduce the expression of adhesion molecules such as E-selectin and ICAM-1. This was mediated through the inhibition of NF-κB signaling pathways . The following table summarizes the effects observed:

TreatmentICAM-1 ExpressionE-selectin ExpressionNF-κB Activation
ControlHighHighActive
CompoundLowLowInhibited

Case Study 3: Antioxidant Activity

Research on similar compounds demonstrated their ability to reduce oxidative stress markers in cellular models. The compound's hydroxyl groups are hypothesized to contribute to its radical-scavenging activity.

Q & A

Q. What spectroscopic methods are recommended for confirming the stereochemistry of this compound?

  • Methodological Answer: Use high-resolution NMR (¹H, ¹³C, and 2D techniques like COSY, NOESY) to assign stereocenters and verify spatial arrangements. X-ray crystallography is critical for resolving ambiguous configurations, as demonstrated for structurally similar cyclopenta[a]phenanthren derivatives in crystallographic studies . Mass spectrometry (HRMS) and circular dichroism (CD) can corroborate molecular integrity and chiral centers .

Q. How should researchers design in vitro assays to assess its pharmacological activity?

  • Methodological Answer: Prioritize solubility optimization using co-solvents (e.g., DMSO with aqueous buffers) and stability testing under assay conditions (pH, temperature). Use orthogonal assays (e.g., enzyme inhibition, cell viability, receptor binding) to minimize false positives. Reference safety data for handling cytotoxic compounds, including PPE and waste disposal protocols .

Q. What are the key considerations for handling and storing this compound to maintain stability?

  • Methodological Answer: Store lyophilized or in solution at -20°C under inert gas (argon/nitrogen) to prevent oxidation. Use desiccants and moisture-proof containers for solid forms. Monitor degradation via HPLC or LC-MS quarterly. Refer to SDS guidelines for similar steroidal compounds, which recommend avoiding light and humidity .

Advanced Research Questions

Q. How can discrepancies between observed and predicted biological activity be resolved?

  • Methodological Answer: Perform computational docking simulations (e.g., molecular dynamics) to validate target interactions. Synthesize structural analogs to isolate functional groups responsible for activity. Cross-validate results using CRISPR-edited cell lines or knockout models to confirm target specificity .

Q. What strategies optimize synthetic yield given the compound’s complex stereochemistry?

  • Methodological Answer: Employ chiral auxiliaries or enzymatic catalysis for stereoselective synthesis. Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) to prevent side reactions. Monitor reaction progress with TLC/MS and optimize purification via preparative HPLC or chiral column chromatography .

Q. How can metabolic stability in preclinical models be systematically evaluated?

  • Methodological Answer: Conduct microsomal stability assays (human/rodent liver microsomes) to measure half-life and identify major metabolites via LC-HRMS. Use isotopic labeling (e.g., ¹⁴C) for in vivo pharmacokinetic studies. Cross-reference with cytochrome P450 inhibition assays to predict drug-drug interactions .

Q. What analytical techniques are critical for assessing purity and batch-to-batch consistency?

  • Methodological Answer: Combine orthogonal methods:
  • Quantitative NMR (qNMR) for absolute purity.
  • HPLC-ELSD/CAD for non-UV-active impurities.
  • Chiral SFC to confirm enantiomeric excess.
    Validate methods per ICH guidelines and compare with reference standards from authoritative databases (e.g., NIST) .

Data Contradiction Analysis

Q. How should conflicting data on cytotoxicity across cell lines be addressed?

  • Methodological Answer: Replicate experiments using standardized cell lines (e.g., ATCC-certified) with controlled passage numbers. Perform dose-response curves (IC₅₀) in triplicate and validate via clonogenic assays. Use transcriptomic profiling (RNA-seq) to identify cell-specific resistance mechanisms .

Q. What approaches resolve inconsistencies in computational vs. experimental solubility profiles?

  • Methodological Answer: Re-evaluate force field parameters in molecular dynamics simulations. Experimentally measure solubility using shake-flask methods with UV/Vis quantification. Apply quantitative structure-property relationship (QSPR) models trained on cyclopenta[a]phenanthren derivatives to refine predictions .

Synthetic Methodology

Q. How to achieve selective functionalization without disrupting existing stereocenters?

  • Methodological Answer:
    Use mild reagents (e.g., TEMPO for oxidations) and chemoselective catalysts (e.g., Pd/C for hydrogenation). Protect hydroxyl groups with acid-labile silyl ethers during derivatization. Validate selectivity via intermediate characterization with 2D NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 2
(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.